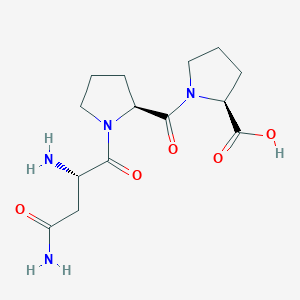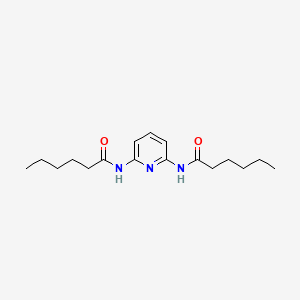![molecular formula C22H26O3 B14259468 1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one) CAS No. 185683-63-0](/img/structure/B14259468.png)
1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) is an organic compound with the molecular formula C22H26O3 It consists of two pentanone groups connected by an oxydi(4,1-phenylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) typically involves the reaction of 4,4’-oxydianiline with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired ketone product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction, followed by room temperature for the hydrolysis step.
- Solvent: Dichloromethane or another suitable organic solvent.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylene rings may interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) can be compared with other similar compounds such as:
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one): A longer-chain analog with different physical properties.
N,N’-[Oxydi(4,1-phenylene)]bisacetamide: An amide derivative with distinct chemical reactivity.
1,1’-[Oxydi(4,1-phenylene)]di(2-hydroxy-2-methyl-1-propanone): A hydroxylated analog with potential biological activity.
The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
185683-63-0 |
|---|---|
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[4-(4-pentanoylphenoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C22H26O3/c1-3-5-7-21(23)17-9-13-19(14-10-17)25-20-15-11-18(12-16-20)22(24)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clave InChI |
ISBXORZIZHEWIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
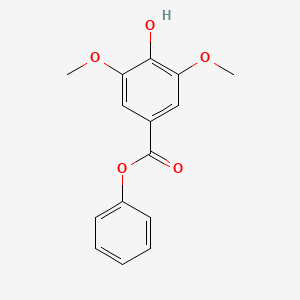
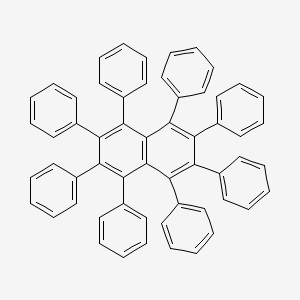
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)

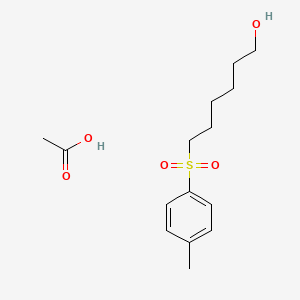
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
